molecular formula C17H16N2O B1331687 4-(p-Tolylamino-methyl)-1H-quinolin-2-one CAS No. 333984-13-7

4-(p-Tolylamino-methyl)-1H-quinolin-2-one

Cat. No.: B1331687
CAS No.: 333984-13-7
M. Wt: 264.32 g/mol
InChI Key: DXTZDUKNLNOJMJ-UHFFFAOYSA-N
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Description

4-(p-Tolylamino-methyl)-1H-quinolin-2-one is a synthetic organic compound belonging to the quinolinone family Quinolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(p-Tolylamino-methyl)-1H-quinolin-2-one typically involves the reaction of p-toluidine with 2-chloroquinoline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(p-Tolylamino-methyl)-1H-quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinolinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinolinone analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline ring are replaced with other substituents using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated quinoline derivatives with nucleophiles in the presence of a base.

Major Products: The major products formed from these reactions include various quinolinone derivatives with altered functional groups, which can exhibit different biological activities.

Scientific Research Applications

4-(p-Tolylamino-methyl)-1H-quinolin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinolinone derivatives.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(p-Tolylamino-methyl)-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

    Quinolin-2-one: A closely related compound with similar structural features but different substituents.

    4-Aminoquinoline: Another quinoline derivative with distinct biological activities.

    p-Toluidine: A precursor used in the synthesis of 4-(p-Tolylamino-methyl)-1H-quinolin-2-one.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[(4-methylanilino)methyl]-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-12-6-8-14(9-7-12)18-11-13-10-17(20)19-16-5-3-2-4-15(13)16/h2-10,18H,11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTZDUKNLNOJMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC(=O)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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